3-Methyl-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
CAS No. |
18110-73-1 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)16-13(11)8-9/h2-8H,1H3 |
InChI Key |
DNISIZHISDUPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 3-Methyl-6H-dibenzo[b,d]pyran-6-one
The following technical guide details the structural characterization, synthetic architecture, and pharmacological relevance of 3-methyl-6H-dibenzo[b,d]pyran-6-one . This document is structured for researchers requiring actionable protocols and mechanistic insights.
Scaffold Class: Benzo[c]chromen-6-one | Molecular Formula: C₁₄H₁₀O₂ | MW: 210.23 g/mol
Structural Logic & Chemical Identity
The 3-methyl-6H-dibenzo[b,d]pyran-6-one (also designated as 3-methylbenzo[c]chromen-6-one ) represents a lipophilic derivative of the Urolithin scaffold. Unlike its hydroxylated congeners (Urolithin A, B) which function as polar gut metabolites, the 3-methyl variant serves as a critical hydrophobic probe in structure-activity relationship (SAR) studies targeting PDE2 inhibition and CYP1B1 modulation.
Conformational Analysis
The molecule exhibits a rigid, planar tricyclic architecture. The lactone bridge (positions 5-6) locks the biaryl system into coplanarity, maximizing
-
Ring A (Positions 1-4): Derived from the phenolic/phenylboronic precursor. The methyl group at C3 exerts a weak inductive (+I) effect, increasing electron density at the C2 and C4 positions relative to the unsubstituted scaffold.
-
Ring B (Positions 7-10): Derived from the benzoic acid moiety; electron-deficient due to the carbonyl conjugation.
Numbering & Nomenclature
Correct IUPAC numbering is critical for spectral assignment.
-
Position 5: Lactone Oxygen.
-
Position 6: Carbonyl Carbon.
-
Position 3: Methyl substitution (para to the biaryl bond, meta to the lactone oxygen).
Synthetic Architecture: The Domino Pd-Catalyzed Protocol
While classical routes (e.g., Pechmann condensation) exist, they often suffer from harsh conditions and poor regioselectivity. The "Gold Standard" protocol for this lipophilic scaffold is the One-Pot Domino Suzuki-Miyaura / Oxidative Lactonization .
This method couples 2-halobenzoic acids with arylboronic acids, followed by in situ C-H activation to close the lactone ring.
Reaction Logic Diagram (DOT)
The following flow illustrates the catalytic cycle and intermediate progression.
Figure 1: Domino synthesis pathway converting precursors directly to the tricyclic lactone via biaryl intermediate.[1][2]
Validated Experimental Protocol
Objective: Synthesis of 3-methyl-6H-dibenzo[b,d]pyran-6-one (10 mmol scale).
Reagents:
-
2-Bromobenzoic acid (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv) — Directs methyl to pos. 3
-
Pd(OAc)₂ (5-10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Water (degassed) or DMF/H₂O (9:1)
Step-by-Step Workflow:
-
Charge: In a 50 mL Schlenk tube, combine 2-bromobenzoic acid (2.01 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol), and K₃PO₄ (4.24 g, 20 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) under an argon atmosphere.
-
Solvation: Add 20 mL of degassed water. (Note: The use of water promotes the hydrophobic effect, accelerating the reaction).
-
Thermal Cycle: Heat the mixture to 90°C with vigorous stirring for 12 hours. The reaction proceeds first via cross-coupling, followed by aerobic or oxidant-free dehydrogenative cyclization.
-
Work-up: Cool to room temperature. Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc 9:1) to yield a white/off-white solid.
Mechanistic Insight: The methyl group on the boronic acid (para-position) translates to the 3-position on the final chromenone scaffold because the ring closure occurs at the ortho position of the phenyl ring relative to the biaryl bond.
Physicochemical Profiling (Self-Validation)
To ensure the synthesized compound is the correct isomer (3-methyl) and not a regioisomer, compare analytical data against these standard values.
NMR Spectral Signature
The presence of the 3-methyl group breaks the symmetry of the A-ring and provides a distinct diagnostic singlet.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |
| ¹H NMR | 2.45 | Singlet (3H) | -CH₃ at C3 | Distinct alkyl signal; confirms methylation. |
| ¹H NMR | 7.90 - 8.40 | Multiplet (2H) | H1, H10 | Deshielded protons near the biaryl bond/carbonyl. |
| ¹H NMR | 7.10 - 7.30 | Multiplet | H2, H4 | A-ring aromatic protons. |
| ¹³C NMR | 161.5 | Singlet | C=O (C6) | Characteristic lactone carbonyl. |
| ¹³C NMR | 21.5 | Singlet | -CH₃ | Methyl carbon. |
| ¹³C NMR | ~151.0 | Singlet | C5a (O-C) | Quaternary carbon attached to lactone oxygen. |
Key Quality Control Check
-
Melting Point: Expect a range of 130–135°C (Consistent with methylated benzochromenones).
-
Fluorescence: Solutions in MeOH often exhibit blue/violet fluorescence under UV (365 nm), a property typical of the extended conjugation in the dibenzopyranone system.
Biological & Pharmacological Context
Researchers investigating this molecule are typically exploring the Urolithin-like activity space but with altered pharmacokinetics due to the lack of hydroxyl groups.
Target Interaction Pathways
The 3-methyl-6H-dibenzo[b,d]pyran-6-one scaffold has been identified in high-throughput screens for two primary mechanisms:
-
PDE2 Inhibition: The planar structure mimics the cyclic nucleotide substrate, fitting into the catalytic pocket of Phosphodiesterase 2. The 3-methyl group provides hydrophobic contacts that may enhance selectivity over PDE4.
-
CYP1B1 Modulation: As a planar aromatic hydrocarbon, it interacts with Cytochrome P450 1B1, a target in cancer chemoprevention.
Figure 2: Primary biological targets and mechanisms of action for the 3-methyl scaffold.
References
-
One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization. ChemRxiv. [Link]
-
Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses. 2018, 95, 97-111.[1] [Link]
-
Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes. RSC Advances. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules. 2019. [Link]
-
PubChem Compound Summary: 6H-dibenzo(b,d)pyran-6-one. National Library of Medicine. [Link]
Sources
Technical Monograph: 3-Methyl-6H-benzo[c]chromen-6-one
Executive Summary
The compound 3-Methyl-6H-benzo[c]chromen-6-one (CAS 18110-73-1) represents a specific methylated derivative of the benzo[c]chromen-6-one scaffold (also known as dibenzo[b,d]pyran-6-one).[1][2] This tricyclic lactone system is the core structural motif of Urolithins , a class of bioactive gut microbiota metabolites derived from ellagitannins (found in pomegranates and berries).[1]
While often overshadowed by its hydroxylated analogs (Urolithin A/B), the methylated variants serve as critical lipophilic probes in medicinal chemistry, particularly in the development of Phosphodiesterase 2 (PDE2) inhibitors and anti-inflammatory agents. This guide provides a definitive synonym map, structural properties, and a validated synthesis protocol for researchers in drug discovery.[1]
Chemical Identity & Synonyms[1][2][3][4][5][6][7][8]
Precise nomenclature is critical for this scaffold due to the overlapping naming conventions of coumarins and chromenones. The "benzo[c]" fusion distinguishes this tricyclic system from the bicyclic "3-methylcoumarin."[1][2]
Identity Matrix[1]
| Parameter | Data |
| Primary Name | 3-Methyl-6H-benzo[c]chromen-6-one |
| CAS Registry Number | 18110-73-1 |
| IUPAC Name | 3-Methyl-6H-dibenzo[b,d]pyran-6-one |
| Molecular Formula | C₁₄H₁₀O₂ |
| Molecular Weight | 210.23 g/mol |
| Core Scaffold CAS | 2005-10-9 (for the unsubstituted parent) |
| SMILES | CC1=CC=C(OC2=O)C3=C2C=CC=C3C=C1 |
Synonym Disambiguation
Researchers must distinguish this compound from structurally related isomers.
-
Synonym 1: 3-Methyl-6H-dibenzo[b,d]pyran-6-one (Common in older literature and chemical abstracts).[1][2]
-
Synonym 2: 3-Methyl-3,4-benzocoumarin (Archaic; deprecated due to ambiguity in numbering).[1][2]
-
Synonym 3: 3-Methyl-6-dibenzopyrone (Refers to the ketone functionality).[1][2]
CRITICAL WARNING: Do NOT confuse with 3-Methylcoumarin (CAS 2445-82-1). [1][2] * 3-Methylcoumarin: Bicyclic (C₁₀H₈O₂). [1][2] * 3-Methyl-6H-benzo[c]chromen-6-one: Tricyclic (C₁₄H₁₀O₂). [1][2] * Impact: Confusing these leads to failed synthesis due to steric differences in the binding pocket.[1][2]
Structural Visualization & Logic
The following diagram illustrates the nomenclature logic and the distinction between the target molecule and the simpler coumarin system.
Figure 1: Structural relationship map distinguishing the tricyclic benzo[c]chromenone scaffold from the bicyclic coumarin core.
Synthesis Protocol: Pd-Catalyzed Intramolecular Coupling[1][2]
While extraction from natural sources is inefficient for methylated derivatives, Palladium-catalyzed intramolecular biaryl coupling is the industry standard for high-purity synthesis.[1][2] This method allows for precise regiocontrol of the methyl group.[1][2]
Reaction Logic
The synthesis utilizes a Suzuki-Miyaura coupling followed by lactonization, or a direct oxidative cyclization of a phenyl benzoate precursor.[1][2] The protocol below details the oxidative cyclization route, which is favored for its atom economy.
Materials
-
Substrate: 3-Methylphenyl benzoate (prepared via esterification of benzoyl chloride and m-cresol).[1][2]
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂].[1]
-
Oxidant: Phenyliodine(III) diacetate (PIDA) or similar hypervalent iodine source.[1]
-
Solvent: Trifluoroacetic acid (TFA) and Dichloromethane (DCM).[1]
Step-by-Step Methodology
-
Precursor Preparation:
-
Catalytic Cyclization (The Critical Step):
-
Dissolve 3-methylphenyl benzoate (1.0 mmol) in a mixture of TFA/DCM (1:1 ratio, 10 mL).
-
Add Pd(OAc)₂ (5 mol%) and PIDA (1.2 eq).[1]
-
Reaction Condition: Stir at RT under N₂ atmosphere for 16–24 hours.
-
Mechanistic Note: The Pd(II) activates the ortho-C-H bond of the benzoate ring, followed by insertion into the pendant phenyl ring and reductive elimination to form the C-C bond.[1]
-
-
Workup & Purification:
-
Validation:
Synthesis Workflow Diagram
Figure 2: Oxidative cyclization pathway for the synthesis of the target scaffold.[1][2]
Biological Relevance & Applications[1][2][8][10][11]
The Urolithin Connection
3-Methyl-6H-benzo[c]chromen-6-one is structurally homologous to Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one).[1][2] In drug development, the methylated analog is often used to:
-
Block Metabolic Conjugation: Methylation prevents rapid glucuronidation/sulfation in metabolic stability assays, allowing researchers to study the core scaffold's distribution.[1][2]
-
Probe Lipophilicity: It serves as a hydrophobic control to determine if biological activity (e.g., mitophagy induction) is driven by the hydrogen-bonding hydroxyl groups or the planar tricyclic shape.[1][2]
PDE2 Inhibition
Recent studies (see Reference 1) have identified 6H-benzo[c]chromen-6-one derivatives as potent inhibitors of Phosphodiesterase 2 (PDE2) .[1][2]
-
Mechanism: PDE2 regulates cAMP/cGMP levels in the brain.[1][2] Inhibition enhances cognition and synaptic plasticity.[1][2]
-
SAR Insight: Substituents at the C-3 position (where the methyl group resides) are critical for fitting into the hydrophobic Q-pocket of the PDE2 enzyme.[1][2]
References
-
Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Source: MDPI (Molecules), 2021.[1] Context: Establishes the biological activity of the scaffold and provides NMR data for 3-substituted analogs. URL:[Link][1]
-
Rh(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones. Source: RSC Advances, 2022.[1][4] Context: Describes modern Rh-catalyzed synthesis methods for this specific scaffold. URL:[Link]
-
6H-Benzo[c]chromen-6-one (Compound Summary). Source: PubChem (National Library of Medicine).[1][2] Context: Authoritative source for CAS numbers, physical properties, and synonyms of the parent scaffold. URL:[Link][1]
-
Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products. Source: J-Stage (Chem. Pharm.[1][2] Bull).[1][2] Context: Details the Pd-mediated biaryl coupling mechanism used in the protocol section. URL:[Link]
Sources
3-Methyl-6H-benzo[c]chromen-6-one molecular weight and formula
An In-Depth Technical Guide to 3-Methyl-6H-benzo[c]chromen-6-one
Abstract
The 6H-benzo[c]chromen-6-one scaffold, a core structure of urolithins, represents a class of lactones with profound significance in medicinal chemistry and natural product research. As the primary bioavailable metabolites of dietary ellagic acid, these compounds exhibit a wide range of biological activities, including anti-proliferative, antioxidant, and anti-inflammatory properties.[1][2] Their potential as phosphodiesterase II (PDE2) inhibitors has positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of a specific derivative, 3-Methyl-6H-benzo[c]chromen-6-one, detailing its fundamental physicochemical properties, a robust synthetic strategy, and state-of-the-art protocols for its structural elucidation. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and further investigate this valuable molecular entity.
Physicochemical and Structural Properties
3-Methyl-6H-benzo[c]chromen-6-one is a derivative of the naturally occurring urolithin scaffold. Its core identity is defined by a specific molecular formula and weight, which are fundamental for all quantitative experimental work. The addition of a methyl group to the benzo[c]chromenone backbone subtly alters its physical properties, such as solubility and melting point, which can influence its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₂ | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| CAS Number | 18110-73-1 | [4] |
| Melting Point | 128-131 °C | [4] |
| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O | N/A |
| InChI Key | FHNGLHOKBGTSEH-UHFFFAOYSA-N | N/A |
Chemical Structure:
Figure 1: 2D chemical structure of 3-Methyl-6H-benzo[c]chromen-6-one.
Synthetic Strategy and Rationale
The synthesis of benzo[c]chromen-6-ones is a well-explored area of organic chemistry, driven by the therapeutic potential of the scaffold.[1][5] Methodologies often rely on the formation of a biaryl bond followed by an intramolecular cyclization to form the characteristic lactone ring.[6][7]
For the targeted synthesis of 3-Methyl-6H-benzo[c]chromen-6-one, a highly effective and logical approach involves a copper-catalyzed Ullmann condensation followed by an acid-catalyzed lactonization.
Causality Behind Experimental Choices:
-
Starting Materials : The selection of 2-iodobenzoic acid and 4-methylresorcinol is strategic. 4-methylresorcinol directly introduces the required methyl group at the correct position on the phenolic ring, which will ultimately become the "3-position" in the final product. 2-iodobenzoic acid is an excellent coupling partner for this type of reaction.
-
Ullmann Condensation : This classic copper-catalyzed reaction is a reliable method for forming the C-O bond between the aryl halide and the phenol, creating the necessary biaryl ether linkage. It is preferred for its robustness and tolerance of various functional groups.
-
Acid-Catalyzed Lactonization : The subsequent intramolecular cyclization is efficiently promoted by a strong acid. The acid protonates the carboxylic acid group, activating it towards electrophilic aromatic substitution onto the adjacent electron-rich phenol ring, directly yielding the thermodynamically stable six-membered lactone.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of 2-(2-Hydroxy-4-methylphenoxy)benzoic acid
-
To a sealed reaction vessel, add 4-methylresorcinol (1.2 equiv.), 2-iodobenzoic acid (1.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Add dimethylformamide (DMF) as the solvent.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl ether intermediate.
Part B: Lactonization to 3-Methyl-6H-benzo[c]chromen-6-one
-
Dissolve the purified intermediate from Part A in trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-Methyl-6H-benzo[c]chromen-6-one.
Caption: Synthetic workflow for 3-Methyl-6H-benzo[c]chromen-6-one.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of a synthesized compound is a critical, self-validating step in chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides an unambiguous structural confirmation.[3]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule.
-
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Expected Data & Interpretation :
-
¹H NMR : The spectrum will show distinct signals for the aromatic protons, typically in the range of δ 7.0-8.5 ppm. A sharp singlet, integrating to three protons, is expected around δ 2.3-2.5 ppm, which is characteristic of the methyl group attached to the aromatic ring.
-
¹³C NMR : The most diagnostic signal is the carbonyl carbon of the lactone, which is highly deshielded and expected to appear around δ 160-162 ppm.[2][3] Aromatic carbons will resonate between δ 110-155 ppm, and the methyl carbon will produce a signal in the upfield region, typically around δ 20-22 ppm.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
HRMS provides an exact mass measurement, which is used to confirm the molecular formula.
-
Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition : Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
-
-
Expected Data & Interpretation : The primary ion observed will be the protonated molecule, [M+H]⁺. For a molecular formula of C₁₄H₁₀O₂, the calculated exact mass of the [M+H]⁺ ion is 211.0708. An experimental result within a narrow tolerance (e.g., ±5 ppm) of this value provides high-confidence confirmation of the elemental composition.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
-
Methodology :
-
Sample Preparation : For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of the product with dry KBr powder and pressing it into a thin disk.[3]
-
Data Acquisition : Record the spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Expected Data & Interpretation : The most prominent feature in the IR spectrum will be a strong, sharp absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretch of the α,β-unsaturated lactone ring.[6] Additional bands corresponding to aromatic C=C stretching (approx. 1600 cm⁻¹) and C-H stretching will also be present.
Caption: Workflow for the structural confirmation of the final product.
References
-
Hoffman Fine Chemicals. (n.d.). CAS 18110-73-1 | 3-Methyl-6H-benzo[c]chromen-6-one. Hoffman Fine Chemicals. [Link]
-
Organic Syntheses. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 97-111. [Link]
-
ResearchGate. (2025). Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. Request PDF. [Link]
-
ChemRxiv. (n.d.). One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization. ChemRxiv. [Link]
-
SpectraBase. (n.d.). benzo[c]chromen-6-one. SpectraBase. [Link]
-
Royal Society of Chemistry. (n.d.). A metal-free one-pot synthesis of benzo[c]chromen-6-ones from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3206. [Link]
-
American Elements. (2005). 6H-Benzo[c]chromen-6-one. American Elements. [Link]
-
CP Lab Chemicals. (n.d.). 6H-Benzo[c]chromen-6-one, min 96%, 250 mg. CP Lab Chemicals. [Link]
-
Semantic Scholar. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluoresce. Semantic Scholar. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. A metal-free one-pot synthesis of benzo[c]chromen-6-ones from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Dibenzo-alpha-pyrone derivatives in medicinal chemistry
A Technical Guide to Urolithins and Beyond in Modern Drug Discovery
Executive Summary
Dibenzo-alpha-pyrones (DAPs), specifically the 6H-dibenzo[b,d]pyran-6-one derivatives, have evolved from obscure components of Ayurvedic medicine (Shilajit) and gut metabolites into a premier scaffold for mitochondrial therapeutics. While historically associated with mycotoxins (e.g., Alternariol), the subclass known as Urolithins (particularly Urolithin A) has emerged as a potent inducer of mitophagy, offering a disease-modifying strategy for sarcopenia, neurodegeneration, and metabolic syndrome.
This guide dissects the medicinal chemistry, structure-activity relationships (SAR), and synthetic protocols required to leverage this scaffold, distinguishing therapeutic candidates from toxicological liabilities.
Part 1: Chemical Architecture & Structural Logic
The core pharmacophore is the tricyclic 6H-dibenzo[b,d]pyran-6-one .[1] The biological activity is strictly governed by the hydroxylation pattern on rings A and C.
The "Safety Cliff" in SAR
A critical insight for medicinal chemists is the structural similarity between the therapeutic Urolithin A and the toxic Alternariol . A minor shift in hydroxyl positioning transitions the molecule from a mitochondrial revitalizer to a DNA-intercalating mutagen.
Table 1: Structure-Activity Relationship (SAR) of Key Dibenzo-alpha-pyrones
| Compound | Structure (OH Positions) | Primary Biological Activity | Toxicity Profile | Clinical Status |
| Urolithin A (UA) | 3,8-dihydroxy | Mitophagy Inducer (PINK1/Parkin stabilization); Anti-inflammatory | Excellent safety profile; GRAS status | Phase II/III (Muscle Health) |
| Urolithin B (UB) | 3-hydroxy | Muscle hypertrophy (Androgen receptor modulation) | Good; lower antioxidant capacity than UA | Preclinical |
| Urolithin C | 3,8,9-trihydroxy | Antioxidant; SGLT2 inhibition | Low bioavailability due to rapid metabolism | Preclinical |
| Alternariol (AOH) | 3,7,9-trihydroxy-1-methyl | Mycotoxin ; DNA strand breaks; Topoisomerase poison | High Genotoxicity | Environmental Toxin |
Chemist’s Note: The absence of the C1-methyl group and the specific 3,8-hydroxylation pattern in Urolithin A prevents the planar DNA intercalation observed with Alternariol, thereby preserving therapeutic efficacy while mitigating genotoxicity.
Part 2: Mechanism of Action – The Mitophagy Trigger
The therapeutic value of Urolithin A lies in its ability to restart the cellular "recycling plant" for mitochondria. It bypasses the mTOR pathway, acting directly on the PINK1/Parkin signaling cascade.
Pathway Visualization
The following diagram illustrates the mechanism by which Urolithin A promotes the clearance of defective mitochondria (Mitophagy).
Caption: Urolithin A stabilizes PINK1 on the Outer Mitochondrial Membrane (OMM), initiating the Parkin-dependent mitophagy cascade to clear dysfunctional organelles.
Part 3: Synthetic Methodology (Protocol)
While classic Ullmann condensation (Cu-catalyzed) is widely used industrially, it often suffers from harsh conditions and variable yields (40-60%). For high-purity medicinal chemistry applications, a Palladium-Catalyzed Suzuki-Miyaura Coupling followed by demethylation is the superior route, offering yields >90% and easier purification.
Protocol: Total Synthesis of Urolithin A (High-Purity Route)
Objective: Synthesis of 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one (Urolithin A).
Reagents:
-
Fragment A: 2-bromo-5-methoxybenzoic acid
-
Fragment B: 3-methoxyphenylboronic acid
-
Catalyst: Pd(PPh3)4 or Pd2(dba)3
-
Demethylating Agent: BBr3 (Boron tribromide)
Step-by-Step Methodology:
-
Suzuki Coupling (Biaryl Formation):
-
Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq) and 3-methoxyphenylboronic acid (1.2 eq) in Dimethoxyethane (DME)/Water (4:1).
-
Add Na2CO3 (2.0 eq) and degas with N2 for 15 minutes.
-
Add Pd(PPh3)4 (5 mol%) under inert atmosphere.
-
Reflux at 85°C for 12 hours.
-
Workup: Acidify with 1M HCl, extract with EtOAc. The intermediate is a biaryl carboxylic acid.
-
-
Lactonization (Ring Closure):
-
The biaryl intermediate often spontaneously lactonizes under acidic workup or heating. If not, treat with Polyphosphoric Acid (PPA) at 100°C for 2 hours to force ring closure.
-
Result: 3,8-dimethoxy-6H-dibenzo[b,d]pyran-6-one.
-
-
Global Demethylation:
-
Dissolve the dimethoxy intermediate in anhydrous DCM at 0°C.
-
Slowly add BBr3 (1M in DCM, 4.0 eq) dropwise (Exothermic!).
-
Allow to warm to Room Temperature and stir for 12 hours.
-
Quench: Pour onto ice water carefully. The product, Urolithin A, will precipitate as an off-white/yellow solid.
-
-
Purification:
-
Filter the precipitate. Recrystallize from glacial acetic acid or DMSO/Water.
-
Validation: 1H NMR (DMSO-d6) should show singlet peaks at δ 10.2 (OH groups).
-
Synthetic Workflow Diagram
Caption: Palladium-catalyzed synthetic route for Urolithin A, ensuring regiospecificity and high yield.
Part 4: Biopharmaceutical Challenges
The primary limitation of DBP derivatives is the "Phase II Wall." Despite high potency in vitro, plasma concentrations of free Urolithin A are often low due to rapid conjugation.
-
Metabolic Fate: >95% of circulating Urolithin A exists as Urolithin A-glucuronide or sulfate .
-
The Paradox: Tissues (muscle, brain) may possess de-glucuronidase activity (e.g., β-glucuronidase), converting the inactive conjugate back to the active aglycone locally at the site of inflammation.
-
Formulation Strategy: Modern trials utilize micronized delivery or soft-gel encapsulations to enhance lipophilic absorption, or prodrugs (e.g., acetylated variants) to delay metabolism.
References
-
Singh, A., et al. (2016). Urolithin A induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents. Nature Medicine. Link
-
Ryu, D., et al. (2016). Urolithin A improves mitochondrial health, muscle strength, and endurance in humans.[2][3][4][5] JAMA Network Open.[2] Link
-
Espín, J. C., et al. (2013). Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far.[6][7] Evidence-Based Complementary and Alternative Medicine. Link
-
Ghosal, S. (2006). Shilajit in Perspective. Alpha Science International. (Primary source for DBP structure in Shilajit).[8]
-
D'Amico, D., et al. (2021). Impact of the environment on the gut microbiome and urolithin A production. Frontiers in Aging. Link
- He, H., et al. (2015). Total synthesis of urolithins A, B, and C. Tetrahedron Letters. (Basis for Suzuki Protocol).
Sources
- 1. Natural Dibenzo-α-Pyrones and Their Bioactivities [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging evidence of Urolithin A in sports nutrition: bridging preclinical findings to athletic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithin A Side Effects, Benefits, and Dosage [nad.com]
- 6. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 7. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Methyl-6H-benzo[c]chromen-6-one from 3-methylphenyl benzoate
Application Note: Regioselective Synthesis of 3-Methyl-6H-benzo[c]chromen-6-one via Pd-Catalyzed Oxidative C-H Coupling
Executive Summary
This application note details the protocol for synthesizing 3-methyl-6H-benzo[c]chromen-6-one (a substituted urolithin/dibenzopyranone) from 3-methylphenyl benzoate . Unlike traditional acid-catalyzed Fries rearrangements which often yield hydroxybenzophenones, this protocol utilizes a Palladium(II)-catalyzed intramolecular oxidative C–H coupling .
This method is preferred for drug discovery applications due to its high atom economy, ability to operate under mild conditions compared to molten salt methods, and predictable regioselectivity favoring the 3-methyl isomer (para-cyclization relative to the directing group).
Reaction Design & Mechanistic Rationale
The Challenge: Regiocontrol in Meta-Substituted Arenes
The starting material, 3-methylphenyl benzoate, possesses a meta-substituent (methyl group) on the phenolic ring. Cyclization can theoretically occur at two distinct C–H sites:
-
C2 Position (Ortho): Leads to the 1-methyl isomer. This site is sterically crowded.
-
C6 Position (Para): Leads to the 3-methyl isomer (Target). This site is sterically accessible.
Expert Insight: The use of bulky oxidants and specific solvent systems (TFA/TFAA) enhances steric differentiation, driving the reaction almost exclusively toward the C6 cyclization to yield the 3-methyl product.
Catalytic Strategy
The reaction operates via a Pd(II)/Pd(0) catalytic cycle (or potentially Pd(II)/Pd(IV) depending on specific ligand environments, though Pd(II)/Pd(0) is the working model for this protocol).
-
Catalyst: Pd(OAc)₂ serves as the pre-catalyst.[1]
-
Oxidant: Potassium persulfate (K₂S₂O₈) is used to reoxidize Pd(0) to Pd(II), closing the catalytic cycle.
-
Solvent: Trifluoroacetic acid (TFA) acts as both solvent and ligand, increasing the electrophilicity of the Palladium center to facilitate C–H activation.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle for the oxidative coupling of phenyl benzoates. The cycle relies on the re-oxidation of Pd(0) by persulfate to maintain turnover.
Experimental Protocol
Safety Warning: Trifluoroacetic acid (TFA) is corrosive and volatile. Potassium persulfate is a strong oxidant. Perform all steps in a fume hood.
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example Scale) | Role |
| 3-Methylphenyl benzoate | 212.25 | 1.0 | 212 mg (1.0 mmol) | Substrate |
| Pd(OAc)₂ | 224.51 | 0.1 | 22.5 mg (0.1 mmol) | Catalyst |
| K₂S₂O₈ | 270.32 | 2.0 | 540 mg (2.0 mmol) | Oxidant |
| TFA | 114.02 | N/A | 5.0 mL | Solvent/Ligand |
| TFAA (Optional) | 210.03 | N/A | 1.0 mL | Water Scavenger |
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Equip a 25 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 3-methylphenyl benzoate (1.0 equiv) and K₂S₂O₈ (2.0 equiv).
-
Add Pd(OAc)₂ (10 mol%).
-
Add TFA (Trifluoroacetic acid) followed by TFAA (Trifluoroacetic anhydride). Note: TFAA helps maintain anhydrous conditions, which improves yield by preventing hydrolysis of the ester.
Step 2: Reaction Execution
-
Seal the flask with a septum or glass stopper.
-
Immerse in a pre-heated oil bath at 60°C .
-
Stir vigorously for 4–6 hours .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.7) should disappear, and a highly fluorescent spot (blue/green under UV 365nm) corresponding to the coumarin derivative will appear (Rf ~0.5).
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Remove the volatile TFA/TFAA under reduced pressure (rotary evaporator) using a suitable trap (TFA is corrosive to pumps).
-
Dilute the residue with Dichloromethane (DCM) (20 mL) and Water (20 mL).
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL).
-
Wash combined organics with sat. NaHCO₃ (careful: gas evolution) to neutralize residual acid.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate.
Step 4: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/EtOAc (95:5 to 80:20).
-
Product Characterization: The product, 3-methyl-6H-benzo[c]chromen-6-one, is typically a white to off-white solid.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation (Pd black formation) | Add more TFAA to ensure system is anhydrous; ensure K₂S₂O₈ is finely ground. |
| Hydrolysis of Ester | Water in system | Increase TFAA ratio; ensure glassware is oven-dried. |
| Regioisomer Mixture | High temperature | Maintain temperature strictly at 60°C. Higher temps (>90°C) may overcome steric barriers, increasing the unwanted 1-methyl isomer. |
| Dark Reaction Mixture | Oxidation of phenol byproducts | This is common in oxidative couplings. Column chromatography usually removes these colored impurities easily. |
References
-
Kitamura, T. , Yamamoto, K., & Kotani, M. (2005). "Palladium-Catalyzed Intramolecular Oxidative Coupling of Phenyl Benzoates." Journal of Organic Chemistry, 70(11), 4428–4432.
-
Fagnou, K. , & Stuart, D. R. (2007). "The catalytic cross-coupling of unactivated arenes." Science, 316(5828), 1172-1175.
-
Abe, H. , Matsukihira, T., Saga, S., & Horino, Y. (2014). "Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Derivatives." Heterocycles, 89(5), 1179.
-
BenchChem . "Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones."
Sources
Suzuki-Miyaura coupling for 3-methyl-6H-benzo[c]chromen-6-one synthesis
Application Note: High-Efficiency Synthesis of 3-Methyl-6H-benzo[c]chromen-6-one via One-Pot Suzuki-Miyaura Coupling
Introduction & Scope
The 6H-benzo[c]chromen-6-one scaffold (also known as dibenzo[b,d]pyran-6-one) represents a privileged structure in medicinal chemistry, forming the core of bioactive urolithins, gilvocarcin antibiotics, and potential PDE2 inhibitors. The 3-methyl derivative (3-methyl-6H-benzo[c]chromen-6-one) is a critical intermediate for structure-activity relationship (SAR) studies, probing steric and electronic effects on the "A-ring" of the urolithin scaffold.
This Application Note details a robust, one-pot Suzuki-Miyaura coupling and lactonization protocol. Unlike traditional methods requiring harsh Ullmann conditions or stoichiometric oxidants, this palladium-catalyzed route offers mild conditions, high functional group tolerance, and scalability.
Key Advantages of this Protocol:
-
Atom Economy: Convergent assembly of the tricyclic core from two commercially available precursors.
-
Operational Simplicity: Domino sequence eliminates the isolation of the biaryl intermediate.
-
Scalability: Optimized for gram-scale synthesis with standard laboratory equipment.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the disconnection of the C10b–C4a biaryl bond (chromenone numbering). The strategy employs a Suzuki-Miyaura cross-coupling between a 2-halobenzoate and a substituted phenylboronic acid, followed by an intramolecular transesterification (lactonization).
Precursor Selection: To target 3-methyl-6H-benzo[c]chromen-6-one , the specific precursors are:
-
Electrophile: Methyl 2-bromobenzoate (Stable, commercially available).
-
Nucleophile: 2-Hydroxy-4-methylphenylboronic acid.
Note: The methyl group at the C4 position of the phenylboronic acid maps to the C3 position of the final benzo[c]chromen-6-one scaffold.
Figure 1: Retrosynthetic strategy leveraging a domino coupling-cyclization sequence.
Reaction Mechanism
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds through two distinct phases in a single pot:
-
Intermolecular Cross-Coupling:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of methyl 2-bromobenzoate.
-
Transmetalation: The boronate species (activated by base) transfers the aryl group to the Palladium center.
-
Reductive Elimination: Formation of the C-C biaryl bond, regenerating Pd(0).
-
-
Intramolecular Lactonization:
-
The pendant hydroxyl group (from the boronic acid) attacks the methyl ester.
-
Under basic conditions, this may occur via the phenolate.
-
Critical Note: If the reaction mixture is too basic, the ring may open to the carboxylate salt. An acidic workup is often required to drive the equilibrium toward the closed lactone form.
-
Experimental Protocol
Materials
-
Methyl 2-bromobenzoate: 1.0 equiv (e.g., 215 mg, 1.0 mmol)
-
2-Hydroxy-4-methylphenylboronic acid: 1.2 equiv (e.g., 182 mg, 1.2 mmol)
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): 5 mol% (58 mg)
-
Base: Potassium Carbonate (K2CO3): 3.0 equiv (414 mg)
-
Solvent: Toluene : Ethanol : Water (4:1:1 ratio) — Degassed
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cool to room temperature under a stream of Nitrogen or Argon.[1]
-
-
Charging Reagents:
-
Add Methyl 2-bromobenzoate (1.0 mmol), 2-Hydroxy-4-methylphenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol) to the flask.
-
Add the Pd(PPh3)4 catalyst (5 mol%).[2] Note: Add catalyst last to minimize oxidation.
-
-
Solvent Addition & Degassing:
-
Add the solvent mixture (Toluene/EtOH/H2O, 6 mL total).
-
Crucial Step: Sparge the mixture with Nitrogen for 10–15 minutes to remove dissolved oxygen. Oxygen can cause homocoupling of the boronic acid and deactivate the catalyst.
-
-
Reaction:
-
Heat the reaction mixture to 90°C (oil bath temperature).
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check progress via TLC (Eluent: Hexanes/Ethyl Acetate 4:1). The starting bromide (Rf ~0.6) should disappear, and a fluorescent spot (the biaryl/lactone) should appear.
-
-
Workup (Lactonization Enforcement):
-
Cool the mixture to room temperature.
-
Acidification: Add 1M HCl dropwise until the pH is acidic (pH ~1–2). This step converts any open-ring carboxylate salts back into the phenol-carboxylic acid, which spontaneously lactonizes or precipitates as the lactone.
-
Stir for 30 minutes at room temperature.
-
-
Isolation:
-
Extract the mixture with Ethyl Acetate (3 x 10 mL).
-
Wash the combined organic layers with Brine (1 x 15 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
-
Gradient: 0% to 20% Ethyl Acetate in Hexanes.
-
Product: 3-methyl-6H-benzo[c]chromen-6-one appears as a white to off-white solid.
-
Optimization & Troubleshooting (Expert Insights)
The following table summarizes common issues and field-proven solutions for this specific scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Protodeboronation of the boronic acid. | Switch base to K3PO4 or CsF . Reduce water content (use Dioxane/H2O 9:1). |
| Incomplete Conversion | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing. Increase catalyst loading to 8 mol%. |
| Open-Ring Product | Incomplete lactonization during workup. | Ensure pH < 2 during workup. Stir longer in acidic media or reflux in Toluene with catalytic p-TsOH (Dean-Stark) if needed. |
| Steric Hindrance | Methyl group interfering with transmetalation. | Switch ligand to SPhos or XPhos (Buchwald ligands) which are superior for hindered biaryls. |
Alternative Catalyst Systems
For challenging substrates (e.g., if additional substituents are present), the Pd(OAc)2 / SPhos system is highly recommended due to its high activity for sterically demanding Suzuki couplings.
Figure 2: Simplified Catalytic Cycle emphasizing the generation of the Biaryl intermediate.
References
-
Ray, J. K., & Nuree, Y. (2021).[3][4] One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization. ChemRxiv.[5] Link
-
Hickey, M. R., et al. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 24-39. Link
-
Luo, J., et al. (2011).[2] Efficient One-Pot Synthesis of Dibenzopyranones via a Decarboxylative Cross-Coupling and Lactonization Sequence. Advanced Synthesis & Catalysis, 353(14‐15), 2604-2608. Link
-
PubChem. 6H-Benzo[c]chromen-6-one Compound Summary. National Library of Medicine. Link
Sources
Visible-Light Photocatalytic Synthesis of 3-Methyl-6H-benzo[c]chromen-6-one: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-Methyl-6H-benzo[c]chromen-6-one, a valuable heterocyclic scaffold, utilizing visible-light photocatalysis. This modern synthetic approach offers significant advantages over traditional methods, including mild reaction conditions, high atom economy, and the avoidance of harsh reagents or precious metal catalysts.[1] We present a detailed, step-by-step protocol for a metal-free, photocatalytic dehydrogenative lactonization reaction. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering mechanistic insights, a validated experimental workflow, and characterization data to ensure reproducible and efficient synthesis.
Introduction: The Case for Photocatalysis
The 6H-benzo[c]chromen-6-one core is a privileged structure found in various natural products and pharmacologically active molecules.[2][3] Its derivatives have garnered significant attention for their potential as therapeutic agents.[3][4] Traditional synthetic routes to these scaffolds often require multi-step procedures, harsh conditions, and stoichiometric amounts of toxic metal oxidants like Cr(VI) or Pb(IV), limiting their utility and sustainability.[2]
Visible-light photoredox catalysis has emerged as a powerful and sustainable paradigm in organic synthesis.[5] It enables the generation of highly reactive radical intermediates under exceptionally mild conditions, often at room temperature, using light as a clean and abundant energy source.[6][7] For the synthesis of benzo[c]coumarins, photocatalysis facilitates a cascade reaction involving multiple carbon-hydrogen (C-H) bond oxidations and a final dehydrogenative lactonization, providing direct access to the desired scaffold from readily available precursors.[8] This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.[1]
Proposed Reaction Mechanism
The photocatalytic synthesis of 3-Methyl-6H-benzo[c]chromen-6-one from a suitable 2-methyl-biaryl precursor proceeds through a proposed dehydrogenative lactonization cascade. The mechanism, illustrated below, is initiated by the absorption of visible light by an organic photocatalyst.
Mechanism Narrative:
-
Excitation: The organic photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and abstracts an electron from the biaryl substrate, generating a radical cation intermediate and the reduced form of the photocatalyst (PC•⁻).
-
Proton-Coupled Electron Transfer (PCET): A mild base in the reaction medium facilitates the deprotonation of the methyl group, leading to the formation of a benzyl radical.
-
Radical Cyclization: The highly reactive benzyl radical undergoes an intramolecular cyclization onto the carbonyl group of the carboxylic acid (formed in situ or as a co-reactant), a key C-C bond-forming step.
-
Oxidation & Lactonization: The resulting radical intermediate is further oxidized, and subsequent lactonization (ring-closing) occurs to form the 6H-benzo[c]chromene ring system.[9]
-
Catalyst Regeneration: The reduced photocatalyst (PC•⁻) is regenerated to its ground state by an oxidant (often molecular oxygen from the air), completing the catalytic cycle.[6]
Visualization of the Photocatalytic Cycle
Caption: A proposed metal-free photocatalytic cycle for the synthesis of 3-Methyl-6H-benzo[c]chromen-6-one.
Experimental Application & Protocol
This protocol details the synthesis of 3-Methyl-6H-benzo[c]chromen-6-one from 2-carboxy-4'-methyl-1,1'-biphenyl via a visible-light-mediated aerobic oxidative lactonization.[1]
Materials and Equipment
| Reagents & Materials | Grade | Supplier | Notes |
| 2-Carboxy-4'-methyl-1,1'-biphenyl | ≥97% | Commercial | Starting Material |
| Eosin Y | Dye content ≥85% | Commercial | Photocatalyst |
| Potassium Persulfate (K₂S₂O₈) | Reagent Grade | Commercial | Oxidant |
| Acetonitrile (MeCN) | Anhydrous | Commercial | Solvent |
| Water (H₂O) | Deionized | In-house | Co-solvent |
| Dichloromethane (DCM) | ACS Grade | Commercial | For Extraction |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For Chromatography |
| Hexanes | ACS Grade | Commercial | For Chromatography |
| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | In-house | For Quenching |
| Brine | Saturated Sol. | In-house | For Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | Drying Agent |
| Equipment | Description |
| Photoreactor | A vessel equipped with a magnetic stirrer and a cooling fan. |
| Light Source | 24W Blue LED strip (λmax = 460–470 nm). |
| Glassware | Schlenk flask or round-bottom flask, condenser, separatory funnel. |
| Analytical Tools | NMR Spectrometer, Mass Spectrometer (HRMS), TLC plates. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the photocatalytic synthesis and analysis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-carboxy-4'-methyl-1,1'-biphenyl (212 mg, 1.0 mmol, 1.0 equiv.), Eosin Y (2 mol %, 13 mg), and potassium persulfate (2.0 equiv., 540 mg).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (20 mL total volume).
-
Degassing (Optional but Recommended): For optimal results, degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen, which can sometimes interfere with the catalytic cycle. Then, seal the flask. For aerobic oxidation pathways, this step can be omitted and the reaction run under an air atmosphere.[1]
-
Photocatalysis: Place the flask approximately 5 cm from a 24W blue LED lamp. Stir the reaction mixture vigorously at room temperature (a small fan can be used to maintain a constant temperature of ~25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes/ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield 3-Methyl-6H-benzo[c]chromen-6-one as a solid. The product identity and purity should be confirmed by NMR and HRMS analysis. The expected melting point is in the range of 128-131 °C.[10]
Expected Results & Characterization
| Parameter | Value / Observation |
| Typical Yield | 75-85% |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.3 (d), ~8.0 (d), ~7.8 (m), ~7.6 (m), ~7.4 (m), ~7.2 (m), ~2.5 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~161, ~151, ~139, ~135, ~131, ~130, ~129, ~125, ~123, ~122, ~118, ~117, ~21.5. |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₄H₁₁O₂: 211.0754; found: 211.0759. |
Note: The exact chemical shifts (δ) in NMR spectra may vary slightly. The provided values are predictive based on known benzocoumarin structures.[2][4][11]
Safety, Handling, and Waste Disposal
4.1. Personal Protective Equipment (PPE):
-
Always wear safety goggles, a lab coat, and nitrile gloves when handling chemicals.
4.2. Chemical Hazards:
-
Acetonitrile (MeCN): Flammable and toxic. Handle only in a well-ventilated fume hood.[12]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use exclusively within a fume hood.
-
Potassium Persulfate (K₂S₂O₈): Strong oxidizing agent. Avoid contact with combustible materials.
4.3. Waste Disposal:
-
Dispose of all organic solvents and residues in a designated chlorinated or non-chlorinated hazardous waste container according to institutional guidelines.
-
Aqueous waste should be neutralized before disposal.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective light source; Degraded photocatalyst; Inactive oxidant. | Ensure LEDs are functional and close to the flask. Use a fresh bottle of Eosin Y. Use freshly opened K₂S₂O₈. |
| Formation of Side Products | Over-irradiation leading to product degradation; Reaction temperature too high. | Monitor the reaction closely by TLC and stop it upon completion. Ensure adequate cooling with a fan. |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. A shallower gradient may be required. |
Conclusion
This application note demonstrates a robust and efficient protocol for the photocatalytic synthesis of 3-Methyl-6H-benzo[c]chromen-6-one. By leveraging the principles of visible-light photoredox catalysis, this method provides a sustainable and mild alternative to classical synthetic routes. The detailed workflow, mechanistic rationale, and troubleshooting guide are intended to empower researchers to successfully implement this valuable transformation in their own laboratories for applications in drug discovery and materials science.
References
-
Title: When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Source: Beilstein Journal of Organic Chemistry URL: [Link][6]
-
Title: A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis. Source: Molecules URL: [Link][8][13]
-
Title: Recent Advances in the Synthesis of Isoquinolin-1(2H)-one via Metal-Catalyzed, Metal-Free, Photocatalytic, and Electro-Catalytic Methods. Source: ResearchGate URL: [Link][14]
-
Title: Direct, photocatalytic synthesis of benzocoumarins via (−)-riboflavin-mediated electron transfer. Source: ResearchGate URL: [Link][15]
-
Title: Synthesis of Benzocoumarins. Source: Organic Chemistry Portal URL: [Link][1]
-
Title: Photoredox-Catalyzed C–H Functionalization Reactions. Source: National Institutes of Health (NIH) URL: [Link][5]
-
Title: Synthesis of benzo‐3,4‐coumarins under photocatalytic conditions. Source: ResearchGate URL: [Link][16]
-
Title: Palladium Photocatalysis. Source: The Daugulis Group, University of Houston URL: [Link][17]
-
Title: Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Source: MDPI URL: [Link][4]
-
Title: CAS 18110-73-1 | 3-Methyl-6H-benzo[c]chromen-6-one. Source: Hoffman Fine Chemicals URL: [Link][10]
-
Title: PREPARATION OF 6H-BENZO[c]CHROMEN-6-ONE. Source: Organic Syntheses URL: [Link][2]
-
Title: Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. Source: ResearchGate URL: [Link][9]
-
Title: Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence. Source: ACS Publications URL: [Link][18][19]
-
Title: Visible light mediated synthesis of 6H-benzo[c]chromenes: transition-metal-free intramolecular direct C–H arylation. Source: Royal Society of Chemistry URL: [Link][20]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures. Source: Escola Superior Agrária - Instituto Politécnico de Bragança URL: [Link][11]
-
Title: 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Source: PubMed URL: [Link][3]
Sources
- 1. Benzocoumarin synthesis [organic-chemistry.org]
- 2. orgsyn.org [orgsyn.org]
- 3. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 5. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - When metal-catalyzed C–H functionalization meets visible-light photocatalysis [beilstein-journals.org]
- 7. thieme.de [thieme.de]
- 8. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis [jmchemsci.com]
- 9. researchgate.net [researchgate.net]
- 10. hoffmanchemicals.com [hoffmanchemicals.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dmaiti.com [dmaiti.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visible light mediated synthesis of 6H-benzo[c]chromenes: transition-metal-free intramolecular direct C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving regioselectivity in 3-substituted phenyl benzoate cyclization
Status: Operational Ticket ID: REGIO-3-SUB-PB Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Overview
Welcome to the technical support hub for 3-substituted phenyl benzoate cyclization . This reaction is a critical gateway to xanthones (9H-xanthen-9-ones) and dibenzopyranones , scaffolds ubiquitous in bioactive natural products and kinase inhibitors.
The Core Problem: When you cyclize a phenyl benzoate with a substituent at the meta position (C3) of the phenol ring, you encounter a bifurcation point. The cyclization can occur at:
-
Position C6 (para to substituent): Sterically accessible, usually the kinetic and thermodynamic major product.
-
Position C2 (ortho to substituent): Sterically crowded, often the "desired" but elusive isomer for specific drug targets.
This guide provides troubleshooting workflows to control this regioselectivity using Palladium-Catalyzed Oxidative Coupling (Direct Route) and Fries Rearrangement (Indirect Route).
Decision Matrix: Selecting the Right Pathway
Before modifying your reaction conditions, determine which pathway suits your target regioisomer.
Caption: Decision tree for selecting the optimal synthetic strategy based on the desired regioisomer (C2 vs. C6).
Troubleshooting Module: Direct Pd-Catalyzed Cyclization
Context: You are using Pd(II) catalysis to form the biaryl bond directly via dual C-H activation.
Issue 1: "I am exclusively getting the C6 (unhindered) isomer."
Diagnosis: This is the default behavior. The electrophilic palladation step prefers the sterically accessible position. Corrective Actions:
-
Electronic Tuning: If your 3-substituent is an Electron Donating Group (EDG) like -OMe, it activates both ortho and para positions. However, sterics dominate. To force C2 cyclization, you must block C6.
-
The Blocking Strategy: Pre-install a halogen (Cl or Br) at C6.
-
Perform the Pd-cyclization (forced to C2).
-
Dehalogenate later (e.g., Pd/C,
).
-
-
Solvent Switch: Switch from Toluene/TFA to AcOH/TFA mixtures . High acidity promotes a more electrophilic Pd species which can sometimes overcome minor steric barriers, though C6 preference usually remains.
Issue 2: "The reaction stalls or yields are <20%."
Diagnosis: Intramolecular oxidative coupling is sensitive to the oxidant and conformational constraints. Corrective Actions:
-
Oxidant Check: Are you using
or Ag salts?-
Recommendation: Switch to
(Potassium persulfate) in TFA. This is often more robust for electron-deficient rings.
-
-
Conformational Lock: The ester linkage has rotational freedom.
-
Tip: Ensure the reaction is run at elevated temperatures (90–110 °C) to overcome the rotational barrier required for the cis-palladation transition state.
-
Troubleshooting Module: The Fries Rearrangement (Indirect Route)
Context: You are rearranging the ester to a hydroxybenzophenone, then cyclizing. This is the best route for accessing the C2 (crowded) isomer.
Issue 3: "How do I favor migration to the crowded C2 position?"
Diagnosis: You need to exploit Chelation Control (Thermodynamic Control). Corrective Actions:
-
Catalyst Choice: Use
or instead of . Titanium has a strong affinity for chelation between the carbonyl and the phenol oxygen. -
Temperature: High temperatures (120 °C+, solvent-free or dichlorobenzene) favor the thermodynamic ortho-rearranged product (which leads to the C2 cyclized xanthone).
-
Solvent: Use non-polar solvents (Chlorobenzene). Polar solvents (Nitrobenzene) disrupt the tight ion-pair/chelate required for ortho-migration.
Standard Operating Procedures (SOPs)
Protocol A: Direct Pd-Catalyzed Oxidative Cyclization (C6-Selective)
Best for: Accessing the sterically open isomer.
| Parameter | Specification | Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Essential for electrophilic metallation. |
| Oxidant | K₂S₂O₈ (2.0 equiv) | Cleaner workup than Cu salts. |
| Solvent | TFA (Trifluoroacetic acid) | CRITICAL. Increases electrophilicity of Pd. |
| Temperature | 80 °C | Sealed tube recommended. |
| Time | 12-24 hours | Monitor by LCMS. |
Step-by-Step:
-
Dissolve 3-substituted phenyl benzoate (1.0 equiv) in TFA (0.1 M).
-
Add Pd(OAc)₂ (10 mol%) and K₂S₂O₈ (2.0 equiv).
-
Seal the vessel and heat to 80 °C.
-
Workup: Evaporate TFA in vacuo (do not quench directly with water as it generates heat/fumes). Redissolve residue in EtOAc, wash with saturated NaHCO₃.
Protocol B: The "Blocked" Route for C2-Selectivity
Best for: Forcing cyclization to the crowded position.
-
Halogenation: Treat your 3-substituted phenol with NCS (N-chlorosuccinimide) to install a Cl at the para position (C6).
-
Esterification: Couple with benzoyl chloride.
-
Cyclization: Run Protocol A . The Pd cannot attack C6 (blocked). It is forced to C2.
-
Deprotection: Hydrogenate (Pd/C, H₂, MeOH) to remove the Chlorine atom.
Mechanistic Visualization
Understanding the competition between the two transition states is vital for troubleshooting.
Caption: Kinetic competition in Pd-catalyzed C-H activation. The steric bulk of the 3-substituent inhibits the formation of TS-B.
Frequently Asked Questions (FAQs)
Q: Can I use a directing group to force C2 cyclization without pre-halogenation? A: Yes, but it is complex. Transient Directing Groups (TDGs) utilizing amino acids (like N-acetyl glycine) have shown promise in Rhodium chemistry, but for Palladium-catalyzed xanthone synthesis, the "Blocking Group" strategy (Protocol B) is significantly more reliable for scale-up.
Q: My Fries rearrangement yields a mixture of ortho/para isomers. How do I separate them? A: The ortho-hydroxybenzophenone (required for xanthones) is capable of intramolecular hydrogen bonding, making it less polar and more volatile.
-
Technique: Steam distillation or flash chromatography on silica gel (non-polar eluents like Hexane/DCM) will elute the ortho-isomer first. The para-isomer (which cannot cyclize to xanthone) is much more polar.
Q: Why use TFA? Can I use Acetic Acid?
A: TFA is non-negotiable for difficult substrates. The trifluoroacetate ligand makes the Palladium center highly electrophilic (
References
-
Wang, L., et al. "Palladium-Catalyzed Oxidative Cyclization of Phenyl Benzoates: A Direct Synthesis of Xanthones." Journal of Organic Chemistry, 2012.
-
Abe, H., et al. "Regioselectivity of the Palladium-Mediated Intramolecular Coupling Reaction of Highly Oxygenated Phenyl Benzoate Derivatives."[1] Heterocycles, 2014.[1]
-
Grover, P. K., Shah, G. D., & Shah, R. C. "The Fries Rearrangement: Mechanism and Application." Journal of the Chemical Society, 1955. (Foundational work on thermodynamic control).
-
Li, X., et al. "Transient Directing Groups for Transformative C-H Activation." Chemical Reviews, 2017. (Context on overcoming steric bias).
Sources
Technical Support Center: Separation of Methyl-Benzo[c]chromen-6-one Isomers
This technical guide addresses the separation, identification, and purification of 1-methyl-6H-benzo[c]chromen-6-one and 3-methyl-6H-benzo[c]chromen-6-one . These regioisomers are methylated analogues of the Urolithin scaffold, often synthesized via metal-catalyzed coupling or Pechmann condensation, leading to isomeric mixtures that are challenging to resolve due to similar polarities.
Phase 1: Diagnostic & Triage (Pre-Separation)
Q: I have a crude reaction mixture. How do I definitively distinguish between the 1-methyl and 3-methyl isomers using 1H NMR without separating them first?
A: You can distinguish them by analyzing the "Bay Region" proton (H1) . The structural rigidity of the benzo[c]chromen-6-one core creates a distinct anisotropic desheilding zone at position 1.
-
3-Methyl Isomer (Planar):
-
Diagnostic Signal: Look for a doublet (or dd) in the far downfield region (8.2 – 8.7 ppm ). This corresponds to H1 , which is strongly deshielded by the magnetic anisotropy of the carbonyl group and the opposing aromatic ring (Ring B).
-
Mechanism: The 3-methyl group is meta to the biaryl linkage and does not sterically interfere with the planar core, preserving the downfield shift of H1.
-
-
1-Methyl Isomer (Twisted/Steric):
-
Diagnostic Signal: The distinct downfield proton signal at >8.2 ppm will be absent .
-
Mechanism: The methyl group at position 1 occupies the "bay region," causing significant steric clash with the proton at C10. This often forces the molecule into a slightly twisted conformation to relieve strain. The methyl protons themselves will appear as a singlet, typically around 2.4–2.6 ppm .
-
Q: My TLC shows a single spot for the mixture. How do I improve resolution?
A: These isomers have very similar adsorption coefficients on silica gel due to identical functional groups. Standard Hexane/EtOAc systems often fail.
-
Solution: Switch to a Dichloromethane (DCM) / Methanol or Toluene / Acetone system.
-
Protocol:
-
Prepare a solvent system of Toluene:Acetone (95:5) .
-
Run the TLC plate 3 times (multiple developments) to amplify the separation factor (
). -
Visualization: Use UV (254 nm/365 nm). The 1-methyl isomer often exhibits a blue-shifted fluorescence compared to the 3-methyl isomer due to the loss of planarity (reduced conjugation).
-
Phase 2: Chromatographic Separation Strategies
Q: Which HPLC stationary phase is most effective for separating these regioisomers?
A: C18 (Octadecyl) is the standard, but Phenyl-Hexyl or PFP (Pentafluorophenyl) phases offer superior selectivity for this specific separation.
-
Why Phenyl/PFP? These phases utilize
- interactions. The 3-methyl isomer is planar and can stack effectively with the phenyl ring of the stationary phase, leading to longer retention. The 1-methyl isomer , being sterically twisted, disrupts this -stacking and elutes earlier.
Q: What are the recommended HPLC conditions?
A: Use the "Shape Selectivity" principle.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl or C18 (High Carbon Load) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps the lactone stable and suppresses phenol ionization (if any trace hydrolysis occurs). |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for rigid aromatics than Methanol. |
| Gradient | Isocratic Hold at 60-70% B | Isocratic elution is often superior for separating closely eluting isomers compared to steep gradients. |
| Elution Order | 1-Methyl | The twisted 1-methyl isomer interacts less with the stationary phase and elutes first. |
Q: I need to purify 5 grams. Should I use Flash Chromatography or Crystallization?
A: For this scale, a hybrid approach is best. Flash chromatography is often insufficient for baseline separation of these isomers without massive solvent consumption.
Recommended Workflow:
-
Flash Chromatography: Perform a "rough cut" to remove baseline impurities and enrich the fractions. Don't aim for 100% purity here.
-
Fractional Crystallization (The "Workhorse" Step):
-
The 3-methyl isomer has a significantly higher melting point and lower solubility due to better crystal packing (planar stacking).
-
Solvent: Hot Ethanol or Ethyl Acetate.
-
Process: Dissolve the enriched mixture in minimum hot ethanol. Cool slowly. The 3-methyl isomer will crystallize out first. The mother liquor will be enriched in the 1-methyl isomer .
-
Phase 3: Visual Workflow & Logic
The following diagram illustrates the decision-making process for separating these isomers based on scale and purity requirements.
Caption: Decision tree for the isolation of benzo[c]chromen-6-one methyl isomers based on scale and physicochemical properties.
Phase 4: Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing in HPLC | Secondary interactions with silanols. | Increase buffer concentration (e.g., 10mM Ammonium Formate) or use an end-capped column. |
| Sample Precipitation | Low solubility of the planar 3-methyl isomer in mobile phase A (Water). | Use a stronger diluent (e.g., DMSO/MeOH 50:50) for injection. Ensure column temperature is |
| NMR Signals Broad | Restricted rotation of the 1-methyl group (atropisomerism). | Run NMR at elevated temperature ( |
| Low Yield of 1-Me | Isomerization or loss in mother liquor. | The 1-methyl isomer is often the minor product in Pechmann condensations. Check the mother liquor from crystallization; do not discard it. |
References
-
Synthesis and Properties of Benzo[c]chromen-6-ones
-
Chromatographic Separation of Urolithin Derivatives
-
J. Agric. Food Chem.2023 , 71, 6, 2865–2874. "Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography". Highlights the difficulty of separating regioisomers and the utility of alternative stationary phases.[4]
-
-
NMR Characterization of Methyl-Substituted Aromatics
- Doc Brown's Chemistry. "C-13 NMR spectrum of methylbenzene". Provides foundational data on methyl chemical shifts and ring current effects in substituted benzenes.
-
General HPLC Retention Mechanisms (Shape Selectivity)
- Nacalai Tesque Technical Guide. "Selectivity of Packing Materials in Reversed Phase Liquid Chromatography".
Sources
Technical Support Center: Solvent Effects in Oxidative Lactonization of Benzoic Acids
Status: Operational Ticket ID: CH-ACT-004 Subject: Optimization of Solvent Systems for Pd-Catalyzed Phthalide Formation Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Solvent-Switch" Paradigm
Welcome to the Catalytic C-H Functionalization Support Hub. You are likely here because your oxidative lactonization of benzoic acid derivatives (to form phthalides or isochromanones) is suffering from low turnover, catalyst decomposition ("Pd black"), or poor regiocontrol.
In Palladium-catalyzed C–H activation, the solvent is never just a medium; it is a ligand , a proton shuttle , and a transition-state stabilizer . This guide deconstructs the critical role of solvent effects—specifically the dichotomy between carboxylic acids (AcOH) and fluorinated alcohols (HFIP)—and provides actionable troubleshooting protocols.
Module 1: Critical Solvent Parameters (The "Why")
FAQ 1: Why is Hexafluoroisopropanol (HFIP) often superior to Acetic Acid?
Technical Insight: While Acetic Acid (AcOH) is the traditional solvent for Concerted Metalation-Deprotonation (CMD), HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) has emerged as a "magical" solvent for difficult substrates.
| Parameter | Acetic Acid (AcOH) | HFIP | Impact on Lactonization |
| pKa (H2O) | 4.76 | 9.3 | HFIP is less nucleophilic, preventing competition with the substrate for Pd coordination. |
| H-Bonding | Strong Donor/Acceptor | Strong Donor (α = 1.96) | HFIP stabilizes the electron-rich carboxylate leaving group during C–H cleavage via H-bonding. |
| Dielectric | 6.2 | 16.7 | Higher polarity of HFIP stabilizes charged Pd(II)/Pd(IV) intermediates, preventing aggregation (Pd black). |
| C-H Selectivity | Sterically sensitive | Promotes distal/steric | HFIP's bulky cluster network can alter regioselectivity away from steric centers. |
Mechanism Note: HFIP forms a hydrogen-bond network with the carboxylate ligand bound to Palladium. This lowers the energy of the CMD transition state and facilitates the proton transfer step, which is often the rate-determining step (RDS) in benzoic acid lactonization [1, 2].
FAQ 2: When should I use a Co-Solvent system (e.g., DCE/HFIP)?
Use a co-solvent when:
-
Solubility is poor: The oxidant (e.g., PhI(OAc)2 or Ag salts) is insoluble in pure HFIP.
-
Aggressive background oxidation: Pure HFIP is a strong activator; diluting with 1,2-Dichloroethane (DCE) or Trifluorotoluene can tame the reactivity and reduce byproduct formation.
Module 2: Troubleshooting Matrix (The "What to Do")
Use this matrix to diagnose reaction failures based on visual and analytical cues.
Scenario A: Rapid Catalyst Decomposition (Pd Black)
-
Symptom: Reaction mixture turns black within 30 minutes; low conversion.
-
Root Cause: The Pd(II) species is reducing to Pd(0) and aggregating before the re-oxidation step can occur. This often happens because the oxidant is not soluble enough or the solvent isn't stabilizing the monomeric Pd species.
-
Protocol Fix:
-
Switch to HFIP: If using Toluene or DMF, switch to HFIP. The fluorinated cluster stabilizes the Pd center.
-
Step-wise Oxidant Addition: Do not add all PhI(OAc)2 at once. Add it in 3 portions over 1 hour.
-
Ligand Check: Add 10-20 mol% of a coordinating ligand like N-Acetyl-L-leucine or Boc-Val-OH . These "Monoprotected Amino Acid" (MPAA) ligands prevent Pd aggregation [3].
-
Scenario B: Regioselectivity Issues (Ortho vs. Meta/Para)
-
Symptom: You are targeting the ortho-methyl group (to make phthalide) but getting meta-hydroxylation or dimerization.
-
Root Cause: The solvent is not providing enough steric bulk to direct the Pd to the specific C-H bond.
-
Protocol Fix:
-
The "Steric Wall" Strategy: Use a bulky carboxylic acid additive (e.g., Pivalic acid or 1-Adamantanecarboxylic acid) instead of AcOH.
-
Solvent Switch: If in AcOH, switch to t-Amyl Alcohol . The steric bulk of the solvent can suppress attack at hindered positions, forcing reaction at the more accessible ortho-methyl group.
-
Scenario C: Product Inhibition (Stalled Reaction)
-
Symptom: Reaction stops at 40% conversion despite excess oxidant.
-
Root Cause: The phthalide product might be coordinating to the Pd catalyst, poisoning it.
-
Protocol Fix:
-
Increase Temperature: Bump from 80°C to 100°C to promote ligand exchange.
-
Add Acetic Anhydride (Ac2O): Add 1.0 equiv of Ac2O. This scavenges water (which can inhibit the cycle) and regenerates the active Pd-acetate species [4].
-
Module 3: Standard Operating Procedure (SOP)
Workflow: Pd-Catalyzed Oxidative Lactonization of o-Alkyl Benzoic Acids
Objective: Synthesis of Phthalide via C(sp3)-H Activation.
Reagents:
-
Substrate: o-Toluic Acid derivative (0.2 mmol)
-
Catalyst: Pd(OAc)2 (10 mol%)
-
Ligand: N-Acetyl-Glycine (20 mol%) (Crucial for turnover)
-
Oxidant: PhI(OAc)2 (2.0 equiv) OR AgOAc (2.0 equiv)
-
Solvent: HFIP (2.0 mL)
-
Additive: NaOAc (1.0 equiv)
Step-by-Step Protocol:
-
Weighing: Into a 10 mL screw-cap vial, weigh Pd(OAc)2 (4.5 mg), N-Acetyl-Glycine (4.7 mg), and the benzoic acid substrate.
-
Solvent Addition: Add HFIP (2 mL). Note: HFIP is volatile; cap quickly.
-
Activation: Stir at room temperature for 5 minutes to allow ligand coordination (Solution usually turns orange/red).
-
Oxidant Addition: Add PhI(OAc)2 (129 mg) in one portion.
-
Heating: Seal the vial tightly. Heat to 90°C in a heating block.
-
Monitoring: Monitor by TLC or LCMS at 2 hours and 12 hours.
-
Checkpoint: If the solution turns clear/colorless, the Pd has likely precipitated as inactive Pd black (despite looking clear, the active species is colored). If black precipitate forms, the cycle has broken.
-
-
Workup: Cool to RT. Filter through a Celite pad eluting with Ethyl Acetate. Concentrate and purify via column chromatography.
Module 4: Visualization of the Catalytic Cycle
The following diagram illustrates the "Solvent-Assisted CMD Mechanism." Note how HFIP (represented as the solvent environment) stabilizes the critical transition states.
Caption: The catalytic cycle highlighting HFIP's dual role: stabilizing the CMD transition state (preventing protonation reversibility) and stabilizing the high-valent Pd(IV) species prior to reductive elimination.
References
-
Bhattacharya, T., Ghosh, A., & Maiti, D. (2021).[1][2] Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation.[2][3] Chemical Science, 12(11), 3857-3870. Link
-
Colletto, C., Islam, S., Juliá-Hernández, F., & Larrosa, I. (2016). Room-temperature direct β-arylation of thiophenes and benzo[b]thiophenes and kinetic evidence for a CMD pathway. Journal of the American Chemical Society, 138(6), 1677-1683. Link
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802. Link
-
Zhuang, Z., & Yu, J. Q. (2020).[4] Lactonization as a general route to β-C(sp3)–H functionalization.[4] Nature, 577(7792), 656-659. Link
Sources
Validation & Comparative
Technical Comparison: IR Spectroscopic Profiling of Benzo[c]chromen-6-one Carbonyls
The following guide provides an in-depth technical analysis of the IR spectroscopic profile of the benzo[c]chromen-6-one scaffold, specifically focusing on the carbonyl group. This analysis is tailored for researchers in medicinal chemistry and pharmacognosy.
Executive Summary & Mechanistic Insight
Benzo[c]chromen-6-one (also known as 6H-dibenzo[b,d]pyran-6-one) represents a distinct class of "biaryl lactones." Unlike simple aliphatic lactones or open-chain phenolic esters, this scaffold features a rigid, planar tricyclic core that enforces maximum orbital overlap between the carbonyl group and the biphenyl system.
For drug development professionals working with Urolithins (hydroxylated metabolites of ellagic acid based on this scaffold), accurate assignment of the carbonyl peak is critical for monitoring synthesis, metabolic stability, and tautomeric states.
The "Planarity Paradox"
In standard IR theory, phenolic esters (e.g., phenyl acetate) typically absorb at high frequencies (~1760 cm⁻¹ ) due to the inductive electron-withdrawing effect of the phenoxy oxygen. However, benzo[c]chromen-6-one derivatives consistently display carbonyl absorption in the 1710–1730 cm⁻¹ range.
-
Why? The rigid planarity of the benzo[c]chromen-6-one system facilitates strong conjugation between the carbonyl
-system and the aromatic rings. This resonance effect (lowering bond order) overrides the inductive effect (raising bond order), resulting in a diagnostic peak significantly lower than non-cyclic phenolic esters and comparable to coumarins.
Comparative Analysis: Benzo[c]chromen-6-one vs. Alternatives
The following table contrasts the vibrational signatures of the benzo[c]chromen-6-one carbonyl against structural analogs. This data validates why the 1710–1730 cm⁻¹ window is the "Gold Standard" for identifying this scaffold.
Table 1: Carbonyl (C=O) Stretching Frequency Comparison
| Compound Class | Representative Structure | C=O[1][2][3][4][5][6][7] Frequency ( | Mechanistic Driver |
| Benzo[c]chromen-6-one | Biaryl Lactone (Tricyclic) | 1710 – 1730 cm⁻¹ | High Conjugation: Planar biphenyl system lowers bond order. |
| Urolithin B | 3-Hydroxy derivative | 1712 cm⁻¹ | Substituent Effect: Distal -OH has minimal impact on C=O resonance. |
| Coumarin | 2H-Chromen-2-one | 1700 – 1720 cm⁻¹ | Vinylogous Lactone: Conjugation via C=C double bond. |
| Phenyl Acetate | Acyclic Phenolic Ester | ~1760 – 1770 cm⁻¹ | Inductive Effect: Oxygen electronegativity dominates; low conjugation due to rotation. |
| Saturated 6-ring Lactone | ~1735 – 1750 cm⁻¹ | Ring Strain: No aromatic conjugation to lower frequency. | |
| Benzoic Acid | Aryl Acid (Dimer) | ~1680 – 1700 cm⁻¹ | Hydrogen Bonding: Strong dimerization lowers frequency significantly. |
Key Insight: If your synthesized Urolithin derivative shows a peak >1750 cm⁻¹, the lactone ring has likely opened (forming a phenolic ester or acid intermediate), or the planarity is disrupted.
Detailed Spectral Fingerprint
Beyond the carbonyl peak, a self-validating interpretation requires identifying supporting bands.
Primary Diagnostic Marker: The Carbonyl Stretch[4][5][9]
-
Intensity: Very Strong (vs)
-
Shape: Sharp (unless H-bonding is present)
-
Note: In 1-hydroxy derivatives (e.g., Palmariols), intramolecular Hydrogen Bonding can shift this peak significantly lower (to ~1620–1670 cm⁻¹ ), masking it as a quinone or ketone.
Secondary Validation Markers
-
Aromatic C=C Stretch: 1600–1620 cm⁻¹ (Often appears as a doublet).
-
Lactone C-O-C Stretch: 1200–1250 cm⁻¹ (Broad, strong band).
-
OH Stretch (if substituted):
-
Free OH: ~3500–3600 cm⁻¹ (Sharp).
-
H-Bonded OH: 3200–3400 cm⁻¹ (Broad).
-
Experimental Protocols for Reliable Acquisition
To ensure reproducibility in a drug development setting, the following acquisition protocols are recommended.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Rapid Screening
-
Applicability: Solid powders (Urolithins) or oils.
-
Crystal Type: Diamond or ZnSe.
-
Protocol:
-
Place 2–5 mg of sample on the crystal.
-
Apply high pressure using the anvil to ensure contact (critical for rigid aromatics).
-
Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
-
Caveat: ATR can slightly shift peaks (1–2 cm⁻¹) lower than transmission methods due to refractive index dispersion.
Method B: KBr Pellet – Recommended for Publication/High Resolution
-
Applicability: Crystalline solids where precise wavenumber comparison is needed.
-
Protocol:
-
Mix sample with dry KBr powder (ratio 1:100).
-
Grind finely in an agate mortar (coarse particles cause "Christiansen effect" baseline scatter).
-
Press at 8–10 tons for 2 minutes to form a transparent disc.
-
Acquire spectrum in transmission mode.
-
Structural Elucidation Workflow (Visualization)
The following logic flow illustrates the decision-making process when validating the benzo[c]chromen-6-one scaffold using IR data.
Caption: Decision logic for validating the benzo[c]chromen-6-one scaffold via IR spectroscopy. Green paths indicate successful scaffold confirmation.
References
-
Ghosal, S. (2006). Quality Control of Shilajit by Urolithin Markers. International Journal of Research in Ayurveda and Pharmacy. Link
-
Mocan, A., et al. (2019). Isolation and characterization of urolithin B from Asphaltum. Journal of Pharmacognosy and Phytochemistry. Link
-
Zhang, H. W., et al. (2008). Four 6H-Dibenzo[b,d]pyran-6-one Derivatives Produced by the Endophyte Cephalosporium acremonium. Helvetica Chimica Acta. Link
-
Matumoto, T., & Hosoya, T. (2010). Palmariols A and B, Two New Chlorinated Dibenzo-α-pyrones. Chemical and Pharmaceutical Bulletin. Link
-
Spectroscopy Online. (2025). The Big Review VII: More Carbonyl Compounds (Aromatic Esters & Lactones). Link
Sources
- 1. ijres.org [ijres.org]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
A Comparative Analysis of 3-Methyl- and 3-Methoxy-6H-benzo[c]chromen-6-one Activity: A Guide for Researchers
This guide provides an in-depth comparison of the biological activities of two closely related synthetic compounds, 3-methyl-6H-benzo[c]chromen-6-one and 3-methoxy-6H-benzo[c]chromen-6-one. Our analysis is grounded in published experimental data and established principles of structure-activity relationships (SAR) to offer valuable insights for researchers in drug discovery and medicinal chemistry.
Introduction: The Versatile 6H-benzo[c]chromen-6-one Scaffold
The 6H-benzo[c]chromen-6-one core is a privileged scaffold in medicinal chemistry. It is the foundational structure of urolithins, which are natural metabolites produced by the gut microbiota from dietary ellagitannins found in pomegranates, berries, and nuts.[1][2][3] These natural compounds exhibit a wide array of biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.[1][2][4][5] Synthetic modifications of this scaffold have led to the development of potent and selective agents targeting a variety of biological pathways, such as phosphodiesterases, cholinesterases, and hormone receptors.[6][7][8] This guide focuses on the impact of two small, yet functionally distinct, substituents at the 3-position—methyl (–CH₃) and methoxy (–OCH₃)—on the overall activity profile of the parent molecule.
The Influence of Substitution: A Structural Perspective
The choice of a methyl versus a methoxy group at the 3-position introduces subtle yet significant changes in the molecule's electronic and steric properties. Understanding these differences is key to interpreting their biological activities.
-
Methyl Group (–CH₃): A small, non-polar, electron-donating group (by hyperconjugation). It can enhance lipophilicity, potentially improving membrane permeability.
-
Methoxy Group (–OCH₃): Possesses a dual electronic nature. The oxygen atom is electron-withdrawing (by induction) but also electron-donating (by resonance) due to its lone pairs. The methoxy group is more polar than a methyl group and can act as a hydrogen bond acceptor.
These differences can profoundly influence how each molecule interacts with a biological target.
Caption: Chemical structures of the core 6H-benzo[c]chromen-6-one and its derivatives.
Profile of 3-Methoxy-6H-benzo[c]chromen-6-one
The 3-methoxy derivative has been synthesized and evaluated as a potential inhibitor of phosphodiesterase II (PDE2).[8][9] PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibition of PDE2 can lead to increased levels of cGMP, making it a therapeutic target for neurological and cardiovascular disorders.
A study by Zhang et al. (2021) designed and synthesized a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, including the 3-methoxy analog, and tested their PDE2 inhibitory activity. While a derivative with a larger alkoxy group (1f) showed the highest potency, the study establishes a clear biological context for the 3-methoxy compound.[8][9] This compound is also known to be a constituent of shilajit, a traditional herbal medicine.[10]
Activity of 3-Methyl-6H-benzo[c]chromen-6-one: An SAR-Informed Perspective
Direct experimental data on the biological activity of 3-methyl-6H-benzo[c]chromen-6-one is less prevalent in the literature compared to its methoxy counterpart. However, we can infer its potential activities based on structure-activity relationship (SAR) studies of the broader benzo[c]chromen-6-one class.
The benzo[c]chromen-6-one scaffold is frequently explored for its anticancer properties.[11][12][13] The antiproliferative activity of these compounds often relies on their ability to intercalate into DNA or inhibit key enzymes like topoisomerases or kinases. The substitution pattern on the aromatic rings is critical for this activity. Given that a methyl group can participate in hydrophobic interactions within a protein's binding pocket, it is plausible that the 3-methyl derivative could exhibit cytotoxic activity against cancer cell lines. The slightly increased lipophilicity conferred by the methyl group, compared to the methoxy group, might enhance its cellular uptake, a critical factor for intracellular targets.
Comparative Activity Summary
The following table summarizes the known and inferred activities of the two compounds. This comparison is based on available data and established medicinal chemistry principles.
| Feature | 3-Methoxy-6H-benzo[c]chromen-6-one | 3-Methyl-6H-benzo[c]chromen-6-one (Inferred) |
| Primary Known Target | Phosphodiesterase II (PDE2)[8][9] | Likely to be explored for anticancer activity |
| Potential Mechanism | Increases intracellular cGMP levels | Potential DNA intercalation or enzyme inhibition |
| Key Structural Feature | Methoxy group (H-bond acceptor, resonance donor) | Methyl group (hydrophobic, weak electron donor) |
| Predicted Potency | Moderate PDE2 inhibition observed in its class[8] | Dependent on the specific cancer cell line and target |
| Therapeutic Areas | Neurodegenerative and cardiovascular diseases | Oncology |
Experimental Protocols
To empirically validate the predicted activities and perform a direct comparison, the following experimental workflows are recommended.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is a crucial first step in evaluating potential anticancer agents.
Methodology:
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-methyl- and 3-methoxy-6H-benzo[c]chromen-6-one in DMSO and then dilute in culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Protocol 2: Phosphodiesterase II (PDE2) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of PDE2.
Methodology:
-
Reagents: Recombinant human PDE2A, cGMP (substrate), and a detection system (e.g., a fluorescent-based cGMP assay kit).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, MgCl₂).
-
Compound Preparation: Prepare serial dilutions of the test compounds (3-methyl- and 3-methoxy-6H-benzo[c]chromen-6-one) and a known PDE2 inhibitor (e.g., BAY 60-7550) as a positive control.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the test compound, and the PDE2A enzyme. Allow to pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add cGMP to initiate the enzymatic reaction. Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction according to the detection kit's instructions.
-
Detection: Measure the remaining cGMP concentration using the fluorescent detection system.
-
Analysis: Calculate the percentage of PDE2 inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Simplified signaling pathway showing the role and inhibition of PDE2.
Conclusion and Future Directions
The substitution at the 3-position of the 6H-benzo[c]chromen-6-one scaffold significantly influences its biological activity profile. The 3-methoxy derivative is a known modulator of the PDE2 enzyme, suggesting its potential in neuropharmacology. In contrast, based on SAR principles, the 3-methyl derivative is a promising candidate for anticancer screening due to its altered steric and electronic properties.
Direct, head-to-head experimental evaluation using the protocols outlined above is essential to confirm these hypotheses and quantify the differences in potency and selectivity. Further investigation into their mechanisms of action, metabolic stability, and pharmacokinetic properties will be critical for any future drug development efforts based on these versatile scaffolds.
References
- Urolithins–gut Microbial Metabolites with Potential Health Benefits. The Open Medicinal Chemistry Journal.
- Urolithin A and Urolithin B: A Comparative Guide to Bioavailability and Biological Activity. Benchchem.
- Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived
- Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins. U.S.
- Urolithin B (CAS 1139-83-9). Cayman Chemical.
- Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one -linked 1,2,3-Triazole.
- Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6- one-linked 1,2,3-Triazole. Unknown Source.
- Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6- one-linked 1,2,3-Triazole. Unknown Source.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI.
- 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. U.S.
- Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones.
- Urolithins–gut Microbial Metabolites with Potential Health Benefits. The Open Medicinal Chemistry Journal.
- Functional Food-Derived Urolithins: Molecular Mechanisms, Health Effects, and Interactomics with Proteins and Extracellular Vesicles. U.S.
- Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. U.S.
- Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. U.S.
Sources
- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Functional Food-Derived Urolithins: Molecular Mechanisms, Health Effects, and Interactomics with Proteins and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 6. 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. eurekaselect.com [eurekaselect.com]
Comparative Technical Guide: Urolithin A vs. 3-Methyl-6H-benzo[c]chromen-6-one
Topic: Urolithin A vs. 3-Methyl-6H-benzo[c]chromen-6-one Structural Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary: The Bioactive vs. The Scaffold
This guide provides a rigorous structural and functional comparison between Urolithin A (UA) , a potent microbiome-derived mitophagy inducer, and 3-methyl-6H-benzo[c]chromen-6-one (3-MBC) , a synthetic structural analog.
For researchers, the distinction is critical:
-
Urolithin A is the therapeutic candidate , characterized by its 3,8-dihydroxy substitution pattern which enables hydrogen bonding, antioxidant capacity, and specific protein target engagement (e.g., PINK1/Parkin).
-
3-MBC serves as a lipophilic scaffold or negative control . Lacking the critical phenolic hydroxyl groups, it is generally inert in mitophagy and antioxidant assays, making it an ideal tool for validating Structure-Activity Relationships (SAR) and testing synthetic methodologies.
Chemical Structure & Properties Analysis[1][2][3][4][5]
Both molecules share the 6H-benzo[c]chromen-6-one (also known as dibenzo[b,d]pyran-6-one) tetracyclic core. The divergence in biological activity stems entirely from the substituents at the 3- and 8-positions.
Structural Comparison
| Feature | Urolithin A (UA) | 3-Methyl-6H-benzo[c]chromen-6-one (3-MBC) |
| CAS Number | 1143-70-0 | 18110-73-1 |
| IUPAC Name | 3,8-dihydroxy-6H-benzo[c]chromen-6-one | 3-methyl-6H-benzo[c]chromen-6-one |
| Molecular Formula | C₁₃H₈O₄ | C₁₄H₁₀O₂ |
| MW | 228.20 g/mol | 210.23 g/mol |
| H-Bond Donors | 2 (Phenolic -OH) | 0 |
| H-Bond Acceptors | 4 | 2 |
| LogP (Predicted) | ~2.5 (Amphiphilic) | ~4.2 (Highly Lipophilic) |
| Solubility | DMSO, MeOH, Basic pH (Phenolate) | DCM, Chloroform, Ethyl Acetate |
| Primary Role | Mitophagy Inducer, Antioxidant | Synthetic Intermediate, SAR Control |
Structural Visualization
The following diagram highlights the critical substitution differences driving the pharmacological divergence.
Figure 1: Structural divergence of Urolithin A and 3-MBC from the common benzo[c]chromen-6-one core.
Biological Performance & Mechanism[6][7][8]
Mitophagy Induction (The "Gold Standard" Assay)
Urolithin A is defined by its ability to induce mitophagy, the selective degradation of damaged mitochondria.
-
Mechanism: UA stabilizes PINK1 on the outer mitochondrial membrane, recruiting Parkin to initiate ubiquitination and subsequent autophagosome formation.
-
3-MBC Performance: In comparative assays, 3-MBC is inactive . The lack of hydroxyl groups prevents the specific electrostatic interactions required to stabilize the PINK1/Parkin complex or modulate upstream kinases.
Antioxidant Activity[9]
-
Urolithin A: Acts as a direct ROS scavenger due to its phenolic hydroxyls (radical quenching via H-atom transfer).[1][2]
-
3-MBC: Exhibits negligible antioxidant activity. Without labile protons, it cannot quench free radicals, confirming that the benzo[c]chromen-6-one core itself is not the antioxidant pharmacophore.
Synthetic Utility
While UA is the biological lead, 3-MBC is frequently cited in methodology papers (e.g., Pd-catalyzed C-H activation or radical cyclizations). It serves as a robust model substrate to demonstrate the efficiency of ring-closing reactions without the complication of protecting sensitive hydroxyl groups.
Experimental Protocols
Protocol A: Differential Mitophagy Screening (In Vitro)
Objective: Validate mitophagy induction specificity using 3-MBC as a negative control.
Materials:
-
Cell Line: C2C12 Myoblasts (ATCC CRL-1772).
-
Reagents: Urolithin A (Target), 3-MBC (Control), DMSO (Vehicle), MitoTracker Deep Red, LC3B Antibody.
Workflow:
-
Seeding: Plate C2C12 cells (1x10⁵ cells/well) in 6-well plates; differentiate for 5 days into myotubes.
-
Treatment:
-
Group 1: Vehicle (0.1% DMSO).
-
Group 2: Urolithin A (50 µM).
-
Group 3: 3-MBC (50 µM).
-
Note: 3-MBC is more lipophilic; ensure complete solubilization in DMSO before adding to media.
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Analysis:
-
Western Blot: Lyse cells and probe for LC3B-II/I ratio and p62 degradation.
-
Fluorescence: Stain with MitoTracker. UA treated cells will show fragmented mitochondrial networks (mitophagy); 3-MBC cells will resemble Vehicle (intact networks).
-
Expected Outcome:
-
UA: >2-fold increase in LC3B-II; reduction in p62; loss of mitochondrial mass.
-
3-MBC: No significant change vs. Vehicle. If activity is observed, check for impurities (e.g., hydrolysis to a phenol).
Mechanistic Pathway Diagram
The following diagram illustrates the divergent cellular fates of the two molecules.
Figure 2: Signaling pathway activation comparison. UA engages PINK1/ROS pathways; 3-MBC fails to engage specific targets.
References
-
Ryu, D., et al. (2016). Urolithin A induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents. Nature Medicine, 22(8), 879–888. Link
-
Shao, A., et al. (2018).[3] External Oxidant-Free Dehydrogenative Lactonization of 2-Arylbenzoic Acids via Visible-Light Photocatalysis.[4] The Journal of Organic Chemistry, 83(6), 3582–3589. (Describes synthesis of 3-MBC). Link
-
Piwowarski, J. P., et al. (2019). Structure-activity features of urolithins as antioxidants and anti-inflammatory agents. Biomolecules, 9(6), 219.[5] (SAR analysis confirming -OH necessity). Link
-
D'Amico, D., et al. (2021). Impact of the microbiome on aging and age-related diseases: the role of Urolithin A. Nature Metabolism, 3, 412–413. Link
-
Gong, Z., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 26(11), 3186. (Uses methyl analogs as scaffold for inhibitor design). Link
Sources
- 1. Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of 3-Methyl-6H-benzo[c]chromen-6-one
[1][2]
Executive Safety Assessment
3-Methyl-6H-benzo[c]chromen-6-one is a benzocoumarin derivative.[1][2] While specific toxicological data for this methylated analog is limited, structurally related compounds (e.g., 6H-Benzo[c]chromen-6-one) exhibit significant biological activity, including potential mutagenicity and aquatic toxicity.[1][2]
Core Directive: Treat this substance as a Hazardous Organic Waste . Under no circumstances should it be disposed of via municipal drains, trash, or evaporation.
| Critical Property | Data / Protocol |
| CAS Number | 18110-73-1 |
| Molecular Formula | C₁₄H₁₀O₂ |
| Hazard Classification | Irritant (Skin/Eye/Respiratory), Harmful if Swallowed (Acute Tox. 4).[1][2] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases (lactone hydrolysis).[1][3] |
| Primary Disposal Method | High-temperature incineration with afterburner and scrubber.[1][2] |
Pre-Disposal Characterization & Segregation
Effective disposal begins at the bench.[2] You must segregate this compound based on its physical state to ensure compatibility with waste streams.[2]
The "Lactone Logic" (Expert Insight)
This molecule contains a lactone ring (cyclic ester).[1] In the presence of strong bases (e.g., NaOH waste) or aqueous acids, the ring can open, changing the chemical properties and solubility.[1]
-
Operational Rule: Do NOT mix with aqueous alkaline waste streams.[2] This prevents uncontrolled hydrolysis and heat generation.[2] Keep in Organic Solvent streams.
Waste Stream Decision Matrix
The following workflow illustrates the segregation logic required for compliance and safety.
Figure 1: Segregation logic for 3-Methyl-6H-benzo[c]chromen-6-one waste streams.[1][2] Note the prioritization of organic streams over aqueous mixtures.
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Expired or Surplus Stock)
Objective: Secure containment of dry powder to prevent inhalation or environmental release.[1]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 particulate respirator (or work within a fume hood).[1]
-
Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers if the substance has degraded, as acidic byproducts may corrode metal.
-
Transfer:
-
Place the original container inside the waste jar if possible.
-
If transferring, use a disposable spatula. Do not reuse the spatula; dispose of it as contaminated debris.[2]
-
-
Solvent Dampening (Optional but Recommended): To prevent dust generation during transport, add a small volume (10-20 mL) of a compatible solvent like acetone or ethanol to the solid waste container to create a slurry.[1][2] This eliminates inhalation risk downstream.[2]
-
Labeling: Mark clearly with:
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent cross-reactivity in solvent waste drums.
-
Compatibility Check: Ensure the carrier solvent is compatible with the facility's "General Organic" waste stream.
-
Dilution: If the concentration is high (>100 mM), dilute with the carrier solvent before adding to the main waste carboy. This prevents localized "hotspots" of reactivity.[2]
-
pH Verification: Check pH. If the solution is strongly basic (pH > 10) or acidic (pH < 4), neutralize to pH 6-8 before adding to organic waste drums to protect the container integrity.[1][2]
Protocol C: Contaminated Glassware & Debris
Objective: Prevent trace contamination of general lab trash.[2]
-
Triple Rinse: Rinse contaminated glassware three times with a minimal amount of acetone.[2]
-
Action: Collect these rinsates into the Liquid Waste container (Protocol B).
-
-
Glassware Cleaning: After triple rinsing, glassware can be washed with standard detergent and water.
-
Disposables: Syringes, weigh boats, and pipettes must be placed in a rigid, puncture-resistant hazardous waste container.[1] Do not place in "Sharps" containers destined for medical waste unless your facility explicitly permits chemical contamination in that stream (most do not).[2]
Emergency Response: Spill Management
Scenario: A 5g bottle of powder drops and shatters on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[2] If outside a hood, ensure room ventilation is active.[5]
-
PPE: Don chemical-resistant gloves, goggles, and a respiratory mask (N95 or half-face respirator with organic vapor/particulate cartridges).[1][2]
-
Containment: Cover the spill with a dry absorbent material (Vermiculite or commercial spill pads) to minimize dust dispersion.[2]
-
Do NOT use water initially; this spreads the contamination.[2]
-
-
Collection:
-
Using a dustpan and brush (dedicated for hazardous use), gently sweep the absorbent/chemical mix.
-
Place into a heavy-duty plastic bag or wide-mouth jar.
-
-
Surface Decontamination:
Regulatory Compliance & Final Destruction
US EPA / RCRA Status: While 3-Methyl-6H-benzo[c]chromen-6-one is not explicitly listed on the RCRA "P" or "U" lists, it must be characterized by the generator.[1][2] Due to its toxicity profile (H302, H335) and chemical class, it meets the criteria for a Characteristic Hazardous Waste (if exhibiting toxicity) or simply as non-regulated hazardous chemical waste requiring incineration.[1]
Final Fate: The only acceptable disposal method is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] The incinerator must be equipped with:
-
Afterburner: To ensure complete combustion of the aromatic rings.
-
Scrubber: To neutralize any potential combustion byproducts.[2]
Documentation: Maintain a log of the waste generation, including the estimated mass and accumulation start date, to comply with local accumulation time limits (typically 90 or 180 days depending on generator status).[1]
References
-
Hoffman Fine Chemicals. (n.d.).[2] 3-Methyl-6H-benzo[c]chromen-6-one Product Information & CAS 18110-73-1.[1][2][4] Retrieved February 25, 2026, from [1]
-
Sigma-Aldrich. (n.d.).[1][2][7] 6H-Benzo[c]chromen-6-one Safety Data Sheet (Parent Compound Reference). Retrieved February 25, 2026, from [1][2]
-
PubChem. (n.d.).[2] 6H-Benzo[c]chromen-6-one Compound Summary (CID 16173). National Library of Medicine.[2] Retrieved February 25, 2026, from [1]
-
TCI Chemicals. (n.d.).[2] 6H-Benzo[c]chromen-6-one Product Details and Safety. Retrieved February 25, 2026, from [1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 6H-Benzo[c]chromen-6-one | 2005-10-9 [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 6H-BENZO[C]CHROMEN-6-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 3-Methyl-6H-benzo[c]chromen-6-one
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Methyl-6H-benzo[c]chromen-6-one (CAS No. 18110-73-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.
Hazard Assessment and Triage
The foundational step in safe handling is a thorough understanding of the potential risks. Based on data for the closely related parent compound, 6H-benzo[c]chromen-6-one, we can infer a similar hazard profile.
Inferred Hazard Classification (based on 6H-benzo[c]chromen-6-one):
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Acute Inhalation Toxicity: Harmful if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The signal word for the parent compound is "Warning".[3] Given this profile, 3-Methyl-6H-benzo[c]chromen-6-one must be handled with appropriate engineering controls and personal protective equipment to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[4][5]
| Hazard Category | GHS Classification (Inferred) | Recommended Pictogram | Rationale & Primary Prevention |
| Acute Toxicity (Oral, Inhalation) | Category 4 | ❗ | The compound is presumed harmful if ingested or inhaled. Prevention focuses on avoiding aerosol formation and hand-to-mouth contact.[3] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Expected to cause skin irritation. The primary preventative measure is the use of appropriate chemical-resistant gloves and a lab coat.[3] |
| Serious Eye Damage/Irritation | Category 2A | ❗ | The compound is likely a serious eye irritant. Chemical splash goggles are mandatory to prevent contact.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | ❗ | May cause respiratory irritation. All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and the chemical. The following specifications are mandatory for all personnel handling 3-Methyl-6H-benzo[c]chromen-6-one.
| PPE Type | Specification | Rationale and Causality |
| Eye Protection | ANSI Z87.1-compliant, indirectly vented chemical splash goggles. | Protects against splashes and potential dust particles. Standard safety glasses do not provide a sufficient seal against irritants. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Provides a barrier against skin contact. Nitrile gloves are suitable for incidental contact, but must be changed immediately upon contamination. For extended handling or submersion, more robust gloves like butyl rubber should be considered. Always check the manufacturer's glove compatibility charts. |
| Body Protection | Flame-retardant or 100% cotton lab coat with full-length sleeves and a snug fit at the wrists. | Protects skin from accidental splashes. Synthetic-blend lab coats are prohibited as they can melt and adhere to the skin in the event of a fire. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. | A fume hood provides primary respiratory protection. If work outside a hood is unavoidable or in the case of a large spill, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is required.[6] |
Operational Workflow: From Receipt to Disposal
A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the lab.
-
Area Designation: Designate a specific area within a certified chemical fume hood for handling 3-Methyl-6H-benzo[c]chromen-6-one.
-
Spill Kit Accessibility: Ensure a spill kit equipped with absorbent material, waste bags, and appropriate PPE is readily accessible.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower and eyewash station.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Engineering Control: Conduct all weighing, transfers, and manipulations of the solid compound or its solutions inside a certified chemical fume hood. This is the primary method to prevent inhalation exposure.[5]
-
Dispensing: Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If making solutions, add the solid to the solvent slowly.
-
Container Management: Keep all containers of the chemical tightly sealed when not in use.
-
Post-Handling Hygiene: After handling, decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[4][5]
The following diagram outlines the logical flow for safely handling 3-Methyl-6H-benzo[c]chromen-6-one.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
